Etanidazole
Overview
Description
Etanidazole is a nitroimidazole compound with the chemical formula C₇H₁₀N₄O₄ . It is primarily known for its radiosensitizing properties, which make it useful in enhancing the effects of radiation therapy in cancer treatment . This compound works by depleting glutathione and inhibiting glutathione S-transferase, thereby increasing the sensitivity of tissues to ionizing radiation .
Mechanism of Action
Target of Action
Etanidazole is a nitroimidazole drug . The primary targets of this compound are glutathione and glutathione S-transferase . Glutathione is an antioxidant that prevents damage to cellular components caused by reactive oxygen species. Glutathione S-transferase is an enzyme that plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
This compound exerts its therapeutic action by depleting glutathione and inhibiting glutathione S-transferase . This inhibition enhances the anticancer effects of radiation therapy .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the oxidative stress response and DNA repair mechanisms . By depleting glutathione and inhibiting glutathione S-transferase, this compound disrupts the cell’s ability to neutralize reactive oxygen species and repair DNA damage . This makes the cells more susceptible to the damaging effects of ionizing radiation .
Pharmacokinetics
It is known that nitroimidazoles, the class of drugs to which this compound belongs, are prodrugs that are reductively activated under low oxygen tension . This suggests that the bioavailability of this compound may be influenced by the oxygen levels in the tissue environment .
Result of Action
The result of this compound’s action is an increased sensitivity of tissues to ionizing radiation . By depleting glutathione and inhibiting glutathione S-transferase, this compound enhances the cytotoxic effects of radiation therapy, making it more effective in killing cancer cells .
Action Environment
The action of this compound is influenced by the oxygen levels in the tissue environment . Nitroimidazoles are prodrugs that are reductively activated under low oxygen tension . Therefore, the efficacy of this compound may be enhanced in hypoxic conditions, such as those found in certain types of solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etanidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The general synthetic route includes the following steps:
Nitration: Imidazole is nitrated using a mixture of nitric acid and sulfuric acid to form 2-nitroimidazole.
Alkylation: The 2-nitroimidazole is then alkylated with ethylene oxide to introduce the hydroxyethyl group.
Acylation: The final step involves the acylation of the hydroxyethyl group with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Etanidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Aminoimidazole derivatives.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Etanidazole has a wide range of scientific research applications, including:
Chemistry: Used as a radiosensitizer in studies involving radiation chemistry.
Biology: Investigated for its effects on cellular processes and its potential to enhance the efficacy of radiation therapy.
Medicine: Used in clinical trials for treating various types of cancer, including glioblastoma and ependymoma.
Industry: Employed in the development of new radiosensitizing agents and in the study of radiation-induced damage to biological tissues
Comparison with Similar Compounds
Similar Compounds
Misonidazole: Another nitroimidazole radiosensitizer with similar properties but higher toxicity.
Metronidazole: A nitroimidazole antibiotic with radiosensitizing properties but primarily used for treating infections.
Nimorazole: A nitroimidazole compound used as a radiosensitizer with a better safety profile compared to misonidazole
Uniqueness of Etanidazole
This compound is unique due to its lower toxicity compared to other radiosensitizers like misonidazole. It allows for higher doses to be administered, achieving effective tumor concentrations without causing significant side effects. This makes it a promising candidate for enhancing the efficacy of radiation therapy in cancer treatment .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045434 | |
Record name | Etandazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |
Record name | ETANIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
22668-01-5 | |
Record name | Etanidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etanidazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etanidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etanidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etandazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etanidazole selectively target hypoxic cells?
A1: this compound's selective toxicity towards hypoxic cells stems from its unique mechanism of action. Under hypoxic conditions, this compound undergoes reductive metabolism, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, ultimately leading to cell death. In well-oxygenated cells, this reductive metabolism is less efficient, and the reactive intermediates are effectively neutralized by molecular oxygen. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound is represented by the molecular formula C8H12N4O4 and has a molecular weight of 232.2 g/mol. []
Q3: How is this compound administered, and what is its typical pharmacokinetic profile?
A3: this compound is typically administered intravenously. Studies have shown that it exhibits a relatively short half-life in plasma, but it can persist for longer periods in peripheral nervous tissues. Its distribution to the brain is relatively limited due to the blood-brain barrier, although studies suggest that tumor disruption of the blood-brain barrier may allow for increased penetration into brain tumors. [, , , ]
Q4: Are there specific factors that influence the pharmacokinetics of this compound?
A4: Yes, research suggests that factors such as renal function and co-administration of other drugs can influence this compound's pharmacokinetic parameters. For instance, a study observed that renal function, as assessed by creatinine clearance, can affect this compound clearance and alter its area under the curve (AUC). [, ]
Q5: What is the primary therapeutic target of this compound?
A5: this compound is primarily investigated for its potential in enhancing the efficacy of radiotherapy, particularly in solid tumors that often contain hypoxic regions. [, ]
Q6: Has this compound demonstrated efficacy in preclinical models?
A6: Preclinical studies using various animal models, including mice bearing hepatocellular carcinoma (HCC) and fibrosarcoma, have demonstrated the radiosensitizing effects of this compound. These studies reported significant tumor growth inhibition and improved survival rates when this compound was combined with radiotherapy. [, , , ]
Q7: What are the major challenges associated with the clinical development of this compound?
A7: Despite promising preclinical results, clinical trials investigating this compound have yielded mixed outcomes. One of the main challenges is its dose-limiting toxicity, primarily peripheral neuropathy. Balancing efficacy and toxicity remains a critical hurdle in its clinical development. [, , ]
Q8: Are there ongoing efforts to improve the therapeutic index of this compound?
A8: Yes, researchers are actively exploring strategies to enhance this compound's therapeutic index. One avenue involves combining it with other agents, such as paclitaxel or buthionine sulfoximine, to potentiate its radiosensitizing effect at lower doses, potentially reducing toxicity. [, , ]
Q9: What are the future directions for research on this compound?
A9: Future research should focus on:
- Developing more effective and less toxic hypoxic cell radiosensitizers. [, ]
- Identifying predictive biomarkers for this compound efficacy and toxicity. []
- Optimizing drug delivery strategies to enhance tumor targeting and reduce systemic exposure. []
- Investigating the potential of this compound in combination with other treatment modalities, such as immunotherapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.